Tapentadol-d5 O-Sulfate

Beschreibung

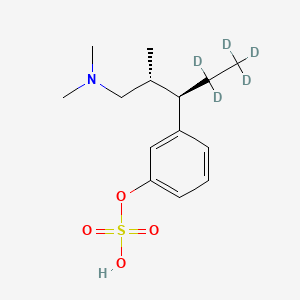

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFZESOUVTBSA-ODWVCUCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858424 |

Source

|

| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-84-2 |

Source

|

| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of Tapentadol-d5 O-Sulfate in Drug Metabolism Studies

Executive Summary

The quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism (DMPK) studies, providing critical insights into a drug's efficacy, safety, and disposition. For the novel analgesic Tapentadol, understanding the profile of its metabolites, such as Tapentadol-O-Sulfate, is essential. This guide provides a detailed examination of the pivotal role of the stable isotope-labeled internal standard (SIL-IS), Tapentadol-d5 O-Sulfate, in the bioanalytical quantification of the Tapentadol-O-Sulfate metabolite. We will explore the metabolic pathways of Tapentadol, establish the fundamental principles of using internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and detail the specific advantages and applications of this compound. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to Tapentadol and Its Metabolism

Tapentadol is a centrally acting analgesic with a dual mechanism of action: it is both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1] This unique profile makes it effective for treating both nociceptive and neuropathic pain, often with a more favorable gastrointestinal tolerability profile compared to traditional opioids.

Unlike many opioids, Tapentadol's metabolism is not heavily reliant on the polymorphic cytochrome P450 (CYP450) enzyme system.[2][3] Instead, it is extensively metabolized (approximately 97%) primarily through Phase II conjugation pathways.[1][4] The major metabolic route is glucuronidation, forming Tapentadol-O-glucuronide (around 55% of a dose).[4][5] Another significant pathway is sulfation, which produces Tapentadol-O-Sulfate (approximately 15% of a dose).[4][5] Minor Phase I pathways involving CYP2C9, CYP2C19, and CYP2D6 also exist but play a much smaller role.[3][4] Crucially, the metabolites of Tapentadol, including Tapentadol-O-Sulfate, do not contribute to its analgesic activity, which simplifies the pharmacokinetic-pharmacodynamic relationship.[5][6]

The accurate measurement of these metabolites is vital for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, fulfilling regulatory requirements for safety testing, and understanding inter-individual variability.

The Metabolic Pathway of Tapentadol

Tapentadol undergoes extensive biotransformation before excretion. The primary pathways are conjugation reactions that increase the water solubility of the compound, facilitating its elimination via the kidneys.[1][4]

Caption: Metabolic pathways of Tapentadol in humans.

The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of variability that can compromise data accuracy and precision. These include variations in sample extraction efficiency, instrument injection volume, and, most critically, matrix effects .[7][8]

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[8] Because these effects can vary between samples and subjects, they represent a significant challenge to obtaining reliable data.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[9] Its purpose is to normalize the analytical response of the analyte of interest, correcting for the aforementioned sources of variability. For this correction to be effective, the IS must behave as identically to the analyte as possible throughout the entire analytical workflow.[7][10]

This compound: The Gold Standard Internal Standard

While structural analogs can be used as internal standards, the "gold standard" for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte itself.[8][11][12] For the quantification of the Tapentadol-O-Sulfate metabolite, this compound is the ideal choice.

A SIL-IS is chemically identical to the analyte, but a few of its atoms (typically hydrogen) are replaced with a heavier stable isotope (like deuterium, ²H or D).[13][14] In this compound, five hydrogen atoms are replaced with deuterium.[15]

Key Advantages of Using this compound:

-

Near-Identical Physicochemical Properties: It shares the same extraction recovery, chromatographic retention time (co-elution), and ionization response as the endogenous Tapentadol-O-Sulfate. This ensures that any matrix effects or procedural losses experienced by the analyte are mirrored by the IS.[8][16]

-

Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement at the same moment in time. By calculating the ratio of the analyte peak area to the IS peak area, this variability is effectively normalized, leading to highly accurate results.[8][10]

-

Mass Differentiation: The mass difference (5 Daltons in this case) allows the mass spectrometer to distinguish between the analyte and the IS, enabling simultaneous detection and quantification without spectral overlap.[13][16]

-

Enhanced Precision and Accuracy: The use of a SIL-IS dramatically reduces the coefficient of variation (%CV) and improves the accuracy of the assay, which is essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA.[11][17][18]

Experimental Application: A Bioanalytical Workflow

The following protocol outlines a typical workflow for the quantification of Tapentadol-O-Sulfate in human plasma using this compound as the internal standard.

Caption: Workflow for quantifying Tapentadol-O-Sulfate.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare separate, validated stock solutions of Tapentadol-O-Sulfate (for calibrators and QCs) and this compound (for the IS working solution) in a suitable solvent like methanol.

-

Sample Preparation:

-

To 100 µL of plasma (calibrator, QC, or study sample) in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Methanol with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.

-

Detect the parent and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) in positive ionization mode.

-

Typical LC-MS/MS Parameters

| Parameter | Tapentadol-O-Sulfate (Analyte) | This compound (IS) | Rationale |

| Precursor Ion (Q1) | m/z 302.1 | m/z 307.1 | Parent molecular ion [M+H]⁺. The +5 Da shift for the IS confirms isotopic labeling. |

| Product Ion (Q3) | m/z 107.1 | m/z 107.1 | A stable, characteristic fragment ion. The fragmentation is identical as the label is not on this part of the molecule. |

| Dwell Time | 50-100 ms | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |

| Collision Energy | Optimized (e.g., 25-35 eV) | Optimized (e.g., 25-35 eV) | Energy required for optimal fragmentation should be identical for both compounds. |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Co-elutes with Analyte | Provides good retention and peak shape for polar metabolites. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | Co-elutes with Analyte | Standard mobile phases for good ionization in positive mode and chromatographic resolution. |

Note: Specific m/z values and instrument parameters must be empirically optimized for the specific mass spectrometer being used.

Method Validation and Regulatory Compliance

Any bioanalytical method used to support regulatory submissions must be rigorously validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][19][20] The use of this compound is instrumental in successfully validating the assay for key parameters:

-

Selectivity and Specificity: Demonstrating that the method can quantify the analyte without interference from matrix components, metabolites, or concomitant medications. The SIL-IS helps confirm that any observed interference is not due to systemic issues.[21]

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations. The normalization provided by the SIL-IS is critical for achieving the required accuracy (within ±15% of nominal) and precision (≤15% CV).[21]

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix from multiple sources to its response in a clean solution. The consistent analyte/IS ratio across different lots of matrix demonstrates that the SIL-IS effectively compensates for variability.[8][21]

-

Recovery: The efficiency of the extraction process. While recovery does not need to be 100%, it must be consistent and reproducible. The SIL-IS tracks the recovery of the analyte.[21]

-

Stability: Ensuring the analyte is stable throughout the entire process, from sample collection to final analysis (freeze-thaw, bench-top, long-term storage). The SIL-IS helps differentiate between analyte degradation and analytical variability.[21]

Conclusion

In modern drug metabolism studies, achieving high-quality, reproducible, and defensible bioanalytical data is paramount. This compound is not merely a reagent but a critical tool that ensures the integrity of the quantification of its non-labeled metabolite counterpart, Tapentadol-O-Sulfate. By perfectly mimicking the analyte's behavior from sample preparation through detection, it provides unparalleled correction for the inherent variabilities of the LC-MS/MS process, particularly matrix effects. Its use enables the development of robust, accurate, and precise assays that can withstand the scrutiny of regulatory review and provide reliable data for critical decision-making throughout the drug development pipeline.

References

-

PubChem. (n.d.). Tapentadol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

-

Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. PubMed Central. Retrieved from [Link]

-

Gourlay, G. K. (2012). Tapentadol hydrochloride: A novel analgesic. PubMed Central. Retrieved from [Link]

-

Terlinden, R., et al. (2010). Absorption, metabolism, and excretion of 14C-labeled Tapentadol HCL in healthy male subjects. ResearchGate. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Coulter, C., et al. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. PubMed. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Coulter, C., et al. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Ta. Journal of Analytical Toxicology. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

-

Coulter, C., et al. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Semantic Scholar. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

-

Sahu, S., et al. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. Impactfactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of tapentadol and tapentadol-O-glucuronide in human serum samples by UPLC–MS/MS. Retrieved from [Link]

-

Koehl, J., et al. (2022). Multiple Dose Pharmacokinetics of Tapentadol Oral Solution for the Treatment of Moderate to Severe Acute Pain in Children Aged 2 to <7 Years. National Institutes of Health. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]

-

Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and Findings in Experimental and Clinical Pharmacology. Retrieved from [Link]

-

PubChem. (n.d.). Tapentadol O-sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

- Das, J. (2017). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, A., et al. (2016). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. ResearchGate. Retrieved from [Link]

Sources

- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tapentadol - Wikipedia [en.wikipedia.org]

- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Portico [access.portico.org]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. fda.gov [fda.gov]

- 10. waters.com [waters.com]

- 11. scispace.com [scispace.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound | C14H23NO4S | CID 71752328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. resolvemass.ca [resolvemass.ca]

- 19. fda.gov [fda.gov]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. fda.gov [fda.gov]

Tapentadol-d5 O-Sulfate: A Key Metabolite for Quantitative Bioanalysis of Tapentadol

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Tapentadol-d5 O-Sulfate, focusing on its role as a critical internal standard in the bioanalysis of Tapentadol, a centrally acting analgesic. We delve into the metabolic fate of Tapentadol, detailing the enzymatic pathways leading to its primary and secondary metabolites, including the O-sulfate conjugate. The core of this document is a detailed exploration of the principles and a practical, step-by-step protocol for the quantitative analysis of Tapentadol and its metabolites in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the rationale behind using a stable isotope-labeled internal standard like this compound to ensure analytical accuracy, precision, and robustness, in line with regulatory expectations for pharmacokinetic and clinical studies. This paper is intended for researchers, analytical scientists, and drug development professionals engaged in the study of Tapentadol.

Introduction to Tapentadol: A Dual-Action Analgesic

Tapentadol is a novel, centrally acting analgesic with a dual mechanism of action: it functions as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] This unique profile allows it to be effective against both nociceptive and neuropathic pain.[3] Unlike its predecessor, tramadol, Tapentadol's analgesic activity is primarily due to the parent molecule itself, with its metabolites being pharmacologically inactive.[4][5][6][7] This characteristic provides a more predictable pharmacokinetic and pharmacodynamic profile, as it is less susceptible to variations caused by genetic polymorphisms in metabolic enzymes, a known issue with drugs like codeine and tramadol.[2][6]

Following oral administration, Tapentadol is rapidly absorbed, with a bioavailability of approximately 32% due to significant first-pass metabolism.[4][5][8] It is primarily cleared from the body through metabolic processes, with about 97% of the parent compound being metabolized before excretion.[9]

The Metabolic Landscape of Tapentadol

The metabolism of Tapentadol is extensive and dominated by Phase II conjugation reactions, with Phase I oxidative pathways playing a minor role.[5][6] This reliance on conjugation is a key differentiator from many other opioids and reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1][9]

Phase II Metabolism: The Primary Clearance Pathway

More than 95% of a Tapentadol dose is eliminated via metabolism, mainly through direct conjugation of the phenolic hydroxyl group.[6]

-

Glucuronidation: This is the most significant metabolic pathway. Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly isoforms UGT1A9 and UGT2B7, catalyze the conjugation of Tapentadol with glucuronic acid.[6][8][10] The resulting Tapentadol-O-glucuronide is the major metabolite, accounting for approximately 55% of the metabolites excreted in urine.[5][8][9]

-

Sulfation: The second most prominent Phase II reaction is sulfation, which involves the transfer of a sulfonate group to the phenolic hydroxyl moiety of Tapentadol.[11][12] This reaction, catalyzed by sulfotransferase (SULT) enzymes, produces Tapentadol-O-Sulfate.[12][13][14] This metabolite accounts for about 15% of the excreted dose.[5][8][9]

Phase I Metabolism: Minor Pathways

A small fraction of Tapentadol undergoes Phase I metabolism mediated by CYP enzymes before subsequent conjugation.[5]

-

N-demethylation: Catalyzed by CYP2C9 and CYP2C19, this pathway forms N-desmethyltapentadol.[5][8]

-

Hydroxylation: CYP2D6 mediates the formation of hydroxytapentadol.[5][8]

It is crucial to reiterate that none of these metabolites, including Tapentadol-O-glucuronide and Tapentadol-O-Sulfate, contribute to the drug's analgesic effects.[5][6][7] The metabolic clearance culminates in the excretion of these inactive conjugates almost exclusively via the kidneys.[4][5]

Quantitative Analysis by LC-MS/MS: The Role of this compound

Accurate quantification of drugs and their metabolites in biological fluids is fundamental to pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

The Principle of Stable Isotope Dilution

A robust bioanalytical method requires an internal standard (IS) to correct for variability during sample processing and analysis.[15][16] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[17][18] A SIL IS, such as this compound, is chemically identical to the analyte (Tapentadol O-Sulfate) but has a higher mass due to the incorporation of heavy isotopes (deuterium in this case).[19]

Advantages of using a SIL IS:

-

Co-elution: It has nearly identical chromatographic retention time to the analyte.[17]

-

Similar Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).[17]

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate correction.[15][19]

The use of this compound allows for precise quantification of the native Tapentadol O-Sulfate metabolite. Similarly, deuterated Tapentadol and deuterated Tapentadol-O-glucuronide would be used for their respective analytes in a multiplexed assay. The 'd5' designation indicates the replacement of five hydrogen atoms with deuterium, providing a sufficient mass shift (+5 Da) to prevent isotopic crosstalk with the native compound.[20]

Experimental Protocol: Quantification of Tapentadol O-Sulfate in Human Plasma

This section outlines a representative LC-MS/MS protocol for the simultaneous determination of Tapentadol and its O-Sulfate metabolite in human plasma.

Causality and Self-Validation

-

Internal Standards: The use of Tapentadol-d6 and this compound as internal standards is the cornerstone of this protocol's self-validating system. They are added at the very beginning of the sample preparation process to account for any analyte loss or variability from extraction through to detection.[16]

-

Sample Preparation: Protein precipitation with acetonitrile is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column.

-

Chromatography: Reversed-phase chromatography is selected to separate the analytes from endogenous plasma components based on polarity. A gradient elution is employed to ensure sharp peak shapes for both the more polar sulfate metabolite and the less polar parent drug, optimizing resolution and sensitivity within a short run time.

-

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring that only the compounds of interest are quantified.[21][22]

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

-

Biological Matrix: Blank human plasma (K2-EDTA).

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of Tapentadol, Tapentadol O-Sulfate, Tapentadol-d6, and this compound in methanol (e.g., at 1 mg/mL).

-

Prepare a combined working solution of internal standards (IS working solution) by diluting the IS stocks in 50:50 methanol:water.

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte stock solutions into blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution to each tube (except for blank matrix samples).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Tapentadol 222.2 107.1 Tapentadol-d6 228.2 107.1 Tapentadol O-Sulfate 302.1 222.2 | this compound | 307.1 | 227.2 |

-

-

Data Processing:

-

Integrate the peak areas for each analyte and its corresponding IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the unknown samples from the calibration curve.

-

Pharmacokinetic Data Summary

The predictable metabolism of Tapentadol results in a consistent pharmacokinetic profile. The parent drug and its metabolites are rapidly cleared.

| Parameter | Tapentadol | Tapentadol-O-glucuronide | Tapentadol-O-Sulfate |

| Tmax (hours) | ~1.25 (Immediate Release)[8] | Data not specified | Data not specified |

| Half-life (t½, hours) | ~4[4] | Data not specified | Data not specified |

| Bioavailability | ~32%[4][8] | N/A | N/A |

| Protein Binding | ~20%[1][5] | Data not specified | Data not specified |

| Primary Excretion | Renal (99% as metabolites)[4][5] | Renal[5] | Renal[5] |

| % of Excreted Dose | ~3% (unchanged)[5][8] | ~55%[5][8][9] | ~15%[5][8][9] |

Note: Detailed pharmacokinetic parameters for individual metabolites are not always extensively reported in publicly available literature but are thoroughly characterized during the drug development process.

Conclusion

Tapentadol-O-Sulfate is a significant, albeit secondary, metabolite in the clearance of Tapentadol. While pharmacologically inactive, its characterization and the ability to accurately quantify it are paramount for a complete understanding of Tapentadol's disposition in the body. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is indispensable for developing robust, reliable, and high-precision bioanalytical methods using LC-MS/MS. Such methods are essential for supporting all phases of drug development, from preclinical pharmacokinetic assessments to large-scale clinical trials, ensuring data integrity and regulatory compliance. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with this important analgesic.

References

-

Tapentadol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Garg, S., et al. (2010). Tapentadol hydrochloride: A novel analgesic. Journal of Anaesthesiology Clinical Pharmacology. Available at: [Link]

-

Tapentadol Monograph for Professionals. (2025). Drugs.com. Retrieved January 16, 2026, from [Link]

-

Al-Karmalawy, A. A., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Molecules. Available at: [Link]

-

Coulter, C., et al. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of Analytical Toxicology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9838022, Tapentadol. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752328, this compound. Retrieved January 16, 2026, from [Link].

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]

-

Coulter, C., et al. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. PubMed. Available at: [Link]

-

Kneip, C., et al. (2008). Population pharmacokinetics of tapentadol immediate release (IR) in healthy subjects and patients with moderate or severe pain. Clinical Pharmacokinetics. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]

-

Coulter, C., et al. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. Journal of Analytical Toxicology. Available at: [Link]

-

Moe, D., et al. (2010). Pharmacokinetic evaluation of tapentadol extended-release tablets in healthy subjects. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Available at: [Link]

-

Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

-

Terlinden, R., et al. (2007). Pharmacokinetics, excretion, and metabolism of tapentadol HCl, a novel centrally acting analgesic, in healthy subjects. ResearchGate. Available at: [Link]

-

Faria, J., et al. (2019). Investigations Into the Drug-Drug Interaction Potential of Tapentadol in Human Liver Microsomes and Fresh Human Hepatocytes. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

In vitro and in vivo characterization of tapentadol metabolites. (2010). ResearchGate. Available at: [Link]

-

Determination of tapentadol and tapentadol-O-glucuronide in human serum samples by UPLC–MS/MS. (n.d.). ResearchGate. Available at: [Link]

-

Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. (2010). ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Bicycle Health. (2023). How Long Does Tapentadol Stay in Your System?. Retrieved January 16, 2026, from [Link]

-

Hartrick, C. T., & Rozek, R. J. (2011). Role of Tapentadol Immediate Release (Nucynta) in the Management Of Moderate-to-Severe Pain. Pharmacy and Therapeutics. Available at: [Link]

-

Tapentadol Depot Medical Valley prolonged-release tablet. (n.d.). Medical Valley. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752327, Tapentadol O-sulfate. Retrieved January 16, 2026, from [Link].

-

Wójcik, M., et al. (2020). In vivo assessment of potential for UGT-inhibition-based drug-drug interaction between sorafenib and tapentadol. Pharmacological Reports. Available at: [Link]

-

Longdom Publishing. (n.d.). Clinical Insights into Drug Metabolism and Detoxification Pathways. Retrieved January 16, 2026, from [Link]

-

Nishida, T., et al. (2013). Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis. Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

Coughtrie, M. W. H. (2016). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Schröder, W., et al. (2016). Is tapentadol different from classical opioids? A review of the evidence. Pain and Therapy. Available at: [Link]

Sources

- 1. Tapentadol - Wikipedia [en.wikipedia.org]

- 2. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. Role of Tapentadol Immediate Release (Nucynta) in the Management Of Moderate-to-Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. docetp.mpa.se [docetp.mpa.se]

- 10. In vivo assessment of potential for UGT-inhibition-based drug-drug interaction between sorafenib and tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xenotech.com [xenotech.com]

- 15. texilajournal.com [texilajournal.com]

- 16. youtube.com [youtube.com]

- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 18. scispace.com [scispace.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. This compound | C14H23NO4S | CID 71752328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. [PDF] Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. | Semantic Scholar [semanticscholar.org]

- 22. Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tapentadol O-sulfate | C14H23NO4S | CID 71752327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Tapentadol O-Sulfate | CAS No: 1300037-87-9 [aquigenbio.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

Chemical structure and properties of Tapentadol-d5 O-Sulfate.

An In-Depth Technical Guide to Tapentadol-d5 O-Sulfate for Advanced Research Applications

Introduction: Contextualizing a Critical Analytical Standard

Tapentadol is a potent, centrally acting analgesic with a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[1] This combination provides robust pain relief for both acute and chronic conditions, with a potentially improved side-effect profile compared to traditional opioids.[1][2] Upon administration, Tapentadol undergoes extensive first-pass metabolism, with approximately 97% of the parent compound being biotransformed.[3] The primary metabolic route is not through the cytochrome P450 (CYP) enzyme system, but rather through Phase II conjugation.[3][4] Specifically, conjugation with glucuronic acid accounts for about 55% of metabolism, while sulfation accounts for another 15%.[3][5][6]

These metabolic processes result in the formation of conjugates such as Tapentadol-O-glucuronide and Tapentadol-O-sulfate, which are pharmacologically inactive and rapidly excreted, almost exclusively via the kidneys.[1][3][7][8] For researchers in pharmacokinetics, clinical toxicology, and drug development, the accurate quantification of Tapentadol and its metabolites in biological matrices is paramount. This guide provides a detailed technical overview of this compound, a stable isotope-labeled internal standard, and elucidates its critical role in achieving precise and reliable bioanalytical results.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a synthetic, deuterated version of the primary Phase II sulfated metabolite of Tapentadol. Its structure is intentionally modified for analytical purposes, incorporating five deuterium atoms on the ethyl group.

Chemical Structure

Sources

- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tapentadol: an overview of the safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docetp.mpa.se [docetp.mpa.se]

- 4. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ovid.com [ovid.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tapentadol-d5 O-Sulfate

Abstract

This technical guide provides a comprehensive framework for the chemical synthesis and analytical characterization of Tapentadol-d5 O-Sulfate, an isotopically labeled metabolite of the centrally acting analgesic, Tapentadol. The synthesis of this metabolite is critical for its use as an internal standard in pharmacokinetic and drug metabolism studies, enabling precise quantification in complex biological matrices. This document details a robust synthetic protocol involving the sulfation of the phenolic hydroxyl group of Tapentadol-d5. Furthermore, it establishes a rigorous characterization workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the identity, purity, and structural integrity of the final compound. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for researchers in drug development and analytical chemistry.

Introduction: The Role of Labeled Metabolites in Drug Development

Tapentadol is a novel, dual-action analgesic that functions as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1] Its metabolism in humans is extensive, proceeding primarily through Phase II conjugation pathways.[1] The major metabolic routes are glucuronidation and sulfation of the phenolic hydroxyl group, leading to the formation of Tapentadol-O-glucuronide and Tapentadol-O-sulfate, respectively.[1][2] While these metabolites are pharmacologically inactive, their quantification is crucial for understanding the drug's overall disposition, clearance, and potential for drug-drug interactions.[2][3]

Isotopically labeled internal standards are the cornerstone of quantitative bioanalysis using mass spectrometry. The incorporation of stable isotopes, such as deuterium (²H or D), creates a compound that is chemically identical to the analyte but has a distinct, higher mass. This allows for co-extraction, co-chromatography, and ratiometric analysis, which corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise measurements.[4] this compound serves this exact purpose for the quantification of the native Tapentadol O-Sulfate metabolite. This guide provides a detailed protocol for its synthesis and characterization, empowering researchers to produce and validate this critical analytical tool.

Synthesis of this compound

The synthesis of this compound hinges on the direct sulfation of the phenolic group of the deuterated parent drug, Tapentadol-d5. The choice of sulfating agent is critical to ensure high yield and minimize side reactions. While strong agents like concentrated sulfuric acid can be used for phenol sulfonation, they often require harsh conditions that can lead to degradation.[5][6] A milder and more selective approach involves the use of a sulfur trioxide-base complex, such as the SO₃-pyridine complex, which is highly effective for the sulfation of sensitive phenolic substrates.[7]

Synthetic Rationale and Strategy

The core of the synthesis is an electrophilic attack on the phenolic oxygen of Tapentadol-d5 by sulfur trioxide. The SO₃-pyridine complex serves as a convenient and less aggressive source of SO₃. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the reagent and the product. The resulting sulfate ester is initially formed as a pyridinium salt, which can be converted to a more stable form, such as a sodium or tributylammonium salt, during workup.[7][8] The deuterium labels on the terminal ethyl group of the pentyl chain are remote from the reaction site and do not influence the course of the sulfation reaction.

The overall synthetic workflow is depicted below.

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from commercially available Tapentadol-d5 hydrochloride.

Materials:

-

Tapentadol-d5 Hydrochloride

-

Sulfur Trioxide Pyridine Complex (SO₃·C₅H₅N)

-

Anhydrous Acetonitrile (CH₃CN)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate for washing

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Free-Basing (if starting from HCl salt): Dissolve Tapentadol-d5 HCl in a minimal amount of water and basify to pH >10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting oil is the Tapentadol-d5 free base.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Tapentadol-d5 free base (1.0 eq) in anhydrous acetonitrile.

-

Sulfation: In a separate flask, suspend the SO₃-pyridine complex (1.5 - 2.0 eq) in anhydrous acetonitrile. Add this suspension portion-wise to the stirred solution of Tapentadol-d5 at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Work-up and Neutralization: Upon completion, cool the reaction mixture again to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or triethylamine. This step is crucial as it neutralizes the acidic environment and converts the product to its more stable salt form.[8]

-

Purification: The product, being a polar salt, will primarily reside in the aqueous phase. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material and non-polar impurities. The crude this compound in the aqueous layer can then be purified using preparative reverse-phase HPLC.

Characterization and Quality Control

Rigorous characterization is essential to confirm the successful synthesis and to ensure the purity of the final product. The logical flow of the characterization process validates the output of the synthesis.

Diagram 2: Logical workflow for the analytical validation of synthesized this compound.

Mass Spectrometry (MS)

LC-MS/MS is the primary technique for confirming the identity of the synthesized product. It provides molecular weight information and characteristic fragmentation patterns.

Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a UPLC/HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to detect the deprotonated molecule [M-H]⁻.

-

Analysis: The sample is infused or injected into the LC system. A full scan will confirm the presence of the ion corresponding to the expected mass. Product ion scans (MS/MS) of the parent ion will reveal characteristic fragmentation.

Expected Data:

| Parameter | Expected Value for this compound | Rationale |

| Chemical Formula | C₁₄H₁₈D₅NO₄S | Based on the structure of Tapentadol with a sulfate group and five deuterium atoms.[9] |

| Monoisotopic Mass | 306.1662 Da | Calculated mass for the deuterated sulfate conjugate.[9] |

| [M-H]⁻ Ion | m/z 305.16 | The deprotonated parent molecule, expected as the main ion in ESI negative mode. |

| Key MS/MS Fragment | m/z 225.20 | Corresponds to the loss of the sulfate group (SO₃, -80 Da) from the parent ion. This is a hallmark fragmentation for sulfate esters. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation. ¹H and ¹³C NMR spectra will verify the integrity of the carbon skeleton and confirm the successful sulfation at the phenolic position.

Protocol: NMR Analysis

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Experiments: Acquire ¹H and ¹³C spectra.

Expected Spectral Features:

| Nucleus | Key Expected Chemical Shifts (δ, ppm) and Features | Rationale of Change from Tapentadol |

| ¹H NMR | ~7.0-7.5 ppm (aromatic protons) | A downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the sulfate group compared to the hydroxyl group. |

| Absence of a broad singlet ~9.5 ppm | The signal for the phenolic -OH proton in the Tapentadol precursor will be absent, confirming successful substitution.[10] | |

| ¹³C NMR | ~150-155 ppm (aromatic C-O) | The carbon atom attached to the sulfate group (C-O) will experience a significant downfield shift compared to its position in the parent phenol (~155-160 ppm). |

| Other aliphatic signals should remain largely unchanged from the Tapentadol-d5 precursor. | The chemical modification is localized to the aromatic ring. |

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is used to assess the purity of the final compound.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically between 215-275 nm.[11][12]

-

Analysis: The final product should appear as a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. The target purity for use as an analytical standard is typically ≥98%.

Discussion: Critical Considerations and Field Insights

The synthesis and handling of O-sulfate metabolites require careful consideration of their inherent stability. Sulfate esters of phenols can be susceptible to hydrolysis, particularly under acidic conditions, which would regenerate the parent phenol.[8][13] Therefore, all steps during the work-up, purification, and storage should be conducted at a neutral or slightly basic pH to ensure the integrity of the molecule. Storing the final product as a stable salt (e.g., sodium or triethylammonium) in a dry, cold environment is highly recommended.

The purification of the highly polar this compound presents a challenge. Standard silica gel chromatography is often ineffective. Reverse-phase preparative HPLC is the method of choice, as it provides excellent resolution for separating the polar product from less polar starting materials and byproducts. The choice of a volatile buffer system (e.g., ammonium bicarbonate or ammonium acetate) for preparative HPLC is advantageous as it can be easily removed by lyophilization to yield the purified product.

The combination of the three orthogonal analytical techniques described—MS, NMR, and HPLC—provides a self-validating system. MS confirms the correct mass, NMR confirms the specific structure and site of sulfation, and HPLC confirms the purity. Together, these data provide the necessary confidence for the use of the synthesized this compound as a certified reference material in regulated bioanalysis.

References

-

Coulter, C., et al. (2011). Determination of Tapentadol (Nucynta®) and N-Desmethyltapentadol in Authentic Urine Specimens by Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 424–432. Available at: [Link]

-

Coulter, C., et al. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of Analytical Toxicology, 34(7), 401–407. Available at: [Link]

-

Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and Findings in Experimental and Clinical Pharmacology, 32(1), 31–38. Available at: [Link]

-

Coulter, C., et al. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. Journal of Analytical Toxicology. Available at: [Link]

-

Bourland, D. L., et al. (2011). Determination of tapentadol (Nucynta®) and N-desmethyltapentadol in authentic urine specimens by ultra-performance liquid chromatography- tandem mass spectrometry. MD Anderson Cancer Center. Available at: [Link]

-

Coulter, C., et al. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. ResearchGate. Available at: [Link]

-

Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Hypha Discovery. Available at: [Link]

-

Roy, A. B. (1981). The Chemistry of Sulfate Esters and Related Compounds. ResearchGate. Available at: [Link]

-

Krishna, G. P., & Sundararajan, R. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. International Journal of Pharmaceutical Quality Assurance, 13(2), 214-221. Available at: [Link]

-

Taylor, M. S. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of phenol sulfonic acid. PrepChem.com. Available at: [Link]

-

Coulter, C., et al. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Ta. Journal of Analytical Toxicology. Available at: [Link]

-

Sangeetha, G., et al. (2021). RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 67(1), 133-138. Available at: [Link]

-

Jarc, T., et al. (2021). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 26(11), 3367. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tapentadol O-sulfate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

- Google Patents. (n.d.). WO2003027063A1 - Sulphonation of phenols. Google Patents.

-

SWGDRUG.org. (2016). Tapentadol. SWGDRUG.org. Available at: [Link]

-

Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. Sciencemadness.org. Available at: [Link]

-

Singh, V., & S, K. (2016). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. ResearchGate. Available at: [Link]

-

Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PNAS, 98(7), 3557-3560. Available at: [Link]

-

Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. PubMed. Available at: [Link]

-

Edge, A. S. (2001). Analysis of sulfate esters by solvolysis or hydrolysis. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tapentadol. PubChem. Available at: [Link]

Sources

- 1. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. In vitro and in vivo characterization of tapentadol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C14H23NO4S | CID 71752328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. swgdrug.org [swgdrug.org]

- 11. journaljpri.com [journaljpri.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of sulfate esters by solvolysis or hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tapentadol-d5 O-Sulfate for use in forensic toxicology analysis.

An In-Depth Technical Guide to the Application of Tapentadol-d5 O-Sulfate in Forensic Toxicology

Abstract

This technical guide provides a comprehensive overview of the analytical framework for the quantification of Tapentadol-O-Sulfate in biological matrices, with a focus on the pivotal role of its stable isotope-labeled internal standard, this compound. Tailored for researchers, forensic toxicologists, and drug development professionals, this document delves into the metabolic fate of tapentadol, the principles of internal standardization, detailed analytical protocols, and the rigorous validation required to ensure forensic defensibility. We will explore the causality behind methodological choices, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameter optimization, grounding our discussion in established forensic toxicology standards.

Introduction: The Analytical Challenge of Tapentadol

Tapentadol is a potent, centrally acting synthetic analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2] Its efficacy in managing moderate to severe pain has led to widespread clinical use, which, in turn, necessitates its inclusion in forensic toxicology screening and quantification panels for applications such as postmortem investigations, drug-facilitated crime analysis, and compliance monitoring.

Unlike many opioids, tapentadol's metabolism is a critical consideration for accurate toxicological interpretation. It is extensively metabolized, with approximately 97% of the parent compound being converted prior to excretion.[3][4] The primary metabolic route is not cytochrome P450 (CYP) mediated oxidation, but rather Phase II conjugation. Glucuronidation is the most significant pathway, forming Tapentadol-O-Glucuronide, while sulfation accounts for approximately 15% of the dose, yielding Tapentadol-O-Sulfate.[3][5] These conjugated metabolites are pharmacologically inactive and are almost exclusively eliminated via the kidneys.[4][6]

The direct measurement of these metabolites, particularly in urine, can provide a longer detection window and confirm ingestion even when the parent drug has been cleared from the system. Therefore, a robust analytical method for Tapentadol-O-Sulfate is a valuable tool in the forensic toxicologist's arsenal.

The Imperative for Stable Isotope-Labeled Internal Standards

Quantitative analysis by mass spectrometry is susceptible to variations that can compromise accuracy and precision. These variations arise from two primary sources: sample preparation inefficiencies (e.g., incomplete extraction recovery) and matrix effects during ionization. Matrix effects refer to the suppression or enhancement of the analyte's signal due to co-eluting, non-target compounds from the biological matrix (e.g., salts, lipids, proteins).

To correct for these inevitable variations, a suitable internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) analog of the analyte, such as this compound, is the gold standard. It co-elutes with the native analyte and experiences identical matrix effects and extraction recovery. Because it differs only in mass due to the incorporation of deuterium atoms, it provides the most reliable correction, ensuring the analytical system is self-validating at the sample level. The use of a deuterated analog of the metabolite itself is superior to using a deuterated analog of the parent drug, as it more accurately reflects the specific physicochemical properties of the sulfate conjugate during sample preparation.

Tapentadol Metabolism and the Analyte of Interest

The metabolic pathway of tapentadol is crucial for understanding what to target in an analysis. The body primarily uses Phase II metabolism to increase the water solubility of the drug for renal excretion.

Caption: Metabolic pathways of Tapentadol.

Analytical Methodology: A Validated Approach

The quantification of Tapentadol-O-Sulfate and its internal standard, this compound, is best achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to other methods.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample. The choice of technique depends on the matrix (blood, urine, plasma) and the required level of cleanliness.

Protocol 1: Protein Precipitation (PPT) for Plasma/Blood

This method is rapid and effective for removing the bulk of proteins. Acetonitrile is a highly effective precipitating agent.[7][8]

-

Rationale: PPT is a high-throughput technique ideal for screening or when extensive cleanup is not required. The use of cold acetonitrile enhances the precipitation efficiency.

-

Step-by-Step Protocol:

-

To a 1.5 mL microcentrifuge tube, add 200 µL of calibrator, quality control, or unknown specimen (plasma or whole blood).

-

Spike with 20 µL of the working internal standard solution (this compound).

-

Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid.[9] The 3:1 ratio of solvent to sample is standard for effective precipitation.[10]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) for Urine/Blood

SPE provides a significantly cleaner extract than PPT by utilizing specific chemical interactions between the analyte and a solid sorbent, making it ideal for achieving low limits of quantification.[11][12]

-

Rationale: A polymeric reversed-phase or mixed-mode cation exchange sorbent is effective for extracting opioids and their metabolites. The wash steps are critical for removing matrix components like salts and urea, reducing ion suppression.

-

Step-by-Step Protocol:

-

Sample Pre-treatment: To 1 mL of sample (e.g., urine), add 20 µL of the working internal standard solution (this compound) and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to normalize pH. Vortex to mix.

-

Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

-

Washing:

-

Wash 1: Pass 2 mL of deionized water to remove hydrophilic waste.

-

Wash 2: Pass 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

-

-

Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual aqueous solvent.

-

Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide). The basic modifier is necessary to neutralize the charge interaction for cationic analytes.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 7-9).

-

LC-MS/MS Instrumentation and Parameters

-

Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like tapentadol metabolites. A gradient elution provides good peak shape and separation from matrix interferences. Electrospray ionization (ESI) in positive mode is highly effective for protonating the tertiary amine group on the molecule. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity for forensic quantification.[13]

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <2 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions, and equilibrate. |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 below |

Table 2: Proposed MRM Transitions

-

Rationale for Transition Selection: The precursor ion is the protonated molecule [M+H]⁺. The product ions are chosen based on stability and specificity. The loss of the sulfate group (SO₃, 80 Da) results in the tapentadol molecular ion (m/z 222.1 or 227.1 for the d5 variant). Further fragmentation to m/z 107.1 corresponds to the stable dimethylaminomethyl-ethyl fragment, a common and abundant product ion for tapentadol.[6][14] Monitoring two transitions per compound, with one for quantification (quantifier) and one for confirmation (qualifier), is standard practice.[15]

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Tapentadol-O-Sulfate | 302.1 | 222.1 | 107.1 | Optimized empirically |

| This compound (IS) | 307.1 | 227.1 | 107.1 | Optimized empirically |

Method Validation: Ensuring Forensic Defensibility

A method used for forensic purposes must be rigorously validated to establish its performance characteristics and limitations. The validation protocol should be designed in accordance with established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the ANSI/ASB Standard 036.[16][17][18]

Caption: Core parameters for forensic method validation.

Table 3: Validation Parameters and Acceptance Criteria

| Parameter | Experiment Design | Acceptance Criteria |

| Calibration Model/Linearity | Analyze calibrators in fortified matrix over at least 5 concentration levels. Assess with a weighted (e.g., 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±20% of the target concentration (±25% at the lowest level).[19][20] |

| Accuracy (Bias) & Precision | Analyze Quality Control (QC) samples at low, mid, and high concentrations in replicate (n=5) over multiple days (n=3). | Accuracy: Mean concentration within ±20% of the target. Precision: Relative Standard Deviation (RSD) ≤20%.[18][21] |

| Limit of Detection (LOD) | The lowest concentration where the analyte is reliably detected with a signal-to-noise ratio >3 and meets ion ratio criteria. | Empirically determined. |

| Limit of Quantitation (LOQ) | The lowest point on the calibration curve that meets accuracy and precision criteria (±20% and ≤20% RSD). | The LLOQ must be fit for the intended purpose of the assay. |

| Selectivity/Interference | Analyze blank matrix from multiple sources (n=6). Analyze samples fortified with structurally similar or commonly co-administered drugs. | No significant peaks (>20% of LLOQ response) at the retention time of the analytes. No interference from other common drugs. |

| Matrix Effect | Compare the peak area of an analyte in a post-extraction fortified blank with the peak area of the analyte in a neat solution at the same concentration. Assessed at low and high QCs. | The coefficient of variation (CV) of the calculated matrix factor across different sources should be ≤15%. Ion suppression/enhancement should be minimized. |

| Carryover | Inject a blank matrix sample immediately following the highest calibrator. | Response in the blank should be <20% of the LLOQ response.[17] |

| Stability | Assess analyte stability in matrix under various conditions: Freeze-thaw cycles (3 cycles), short-term benchtop (24h), and long-term storage (-20°C). | Mean concentration of stability samples should be within ±20% of the nominal concentration. |

Conclusion

The robust, accurate, and defensible quantification of tapentadol metabolites is essential for modern forensic toxicology. Tapentadol-O-Sulfate serves as a key analyte for confirming tapentadol use, and its analysis is critically dependent on the use of a high-quality stable isotope-labeled internal standard. This compound fulfills this role perfectly, co-eluting with the target analyte and correcting for variations in sample preparation and instrumental analysis. By pairing this gold-standard internal standard with a meticulously developed and validated LC-MS/MS method, laboratories can produce data of the highest integrity, meeting the stringent demands of the scientific and legal communities. The protocols and validation framework presented in this guide provide a clear pathway for the successful implementation of this analysis.

References

-

Coulter, C., Taruc, M., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of Analytical Toxicology, 34(8), 433-439. [Link]

-

Coulter, C., Taruc, M., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Semantic Scholar. [Link]

-

Skopp, G., & Mikus, G. (2011). Determination of Tapentadol (Nucynta®) and N-Desmethyltapentadol in Authentic Urine Specimens by Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(6), 354-361. [Link]

-

Terlinden, R., Kogel, B., Englberger, W., & Tzschentke, T. M. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and findings in experimental and clinical pharmacology, 32(1), 31–38. [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]

-

De Brabanter, N., De Smet, M., & Stove, C. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current pharmaceutical design, 23(36), 5486–5500. [Link]

-

De Brabanter, N., De Smet, M., & Stove, C. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Tapentadol. PubChem Compound Summary for CID 9838022. [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

-

Logan, B. K., et al. (2018). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. [Link]

-

da Silva, R. A., De Martinis, B. S., & de Paula, M. H. (2021). Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. SciELO. [Link]

-

Wikipedia. (n.d.). Tapentadol. [Link]

-

Coulter, C., Taruc, M., & Moore, C. (2010). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectral Detection. ResearchGate. [Link]

-

Singh, O. P., Kumar, B., & Sharma, N. (2019). Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrices. Journal of Applied Pharmaceutical Science, 9(10), 057-065. [Link]

-

da Silva, R. A., De Martinis, B. S., & de Paula, M. H. (2021). Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. ResearchGate. [Link]

-

Lloret-Linares, C., et al. (2022). Multiple Dose Pharmacokinetics of Tapentadol Oral Solution for the Treatment of Moderate to Severe Acute Pain in Children Aged 2 to <7 Years. Clinical Therapeutics, 44(10), 1369-1380. [Link]

-

Wade, W. E., & Spruill, W. J. (2009). Role of Tapentadol Immediate Release (Nucynta) in the Management Of Moderate-to-Severe Pain. P & T : a peer-reviewed journal for formulary management, 34(12), 650–656. [Link]

-

da Silva, R. A., De Martinis, B. S., & de Paula, M. H. (2021). Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. SciELO. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71752328. [Link]

-

Gold, J., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1081-1100. [Link]

-

Politi, L., Groppi, A., & Polettini, A. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 293-300. [Link]

-

Politi, L., Groppi, A., & Polettini, A. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Kumar, A., & Singh, P. (2016). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 120, 284-297. [Link]

-

Fejos, I., et al. (2013). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Journal of Pharmaceutical and Biomedical Analysis, 84, 111-119. [Link]

-

Trieselmann, T., & St-Jean, P. (2014). A practical and enantioselective synthesis of tapentadol. ResearchGate. [Link]

-

Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. [Link]

-

Patel, K., et al. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. International Journal of Creative Research Thoughts, 10(6). [Link]

-

Gerostamoulos, D., et al. (2018). The Increasing Use and Abuse of Tapentadol and Its Incorporation Into a Validated Quantitative Method. Journal of Analytical Toxicology, 42(4), 241-248. [Link]

-

Asghar, M. S., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. Molecules, 27(19), 6241. [Link]

-

Patel, M., & Patel, P. (2015). QUANTITATIVE ESTIMATION OF TAPENTADOL HYDROCHLORIDE IN HUMAN PLASMA BY HPLC. Pharmacophore, 6(1), 60-68. [Link]

-

Global Substance Registration System (GSRS). (n.d.). TAPENTADOL O-SULFATE. [Link]

-

Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. [Link]

Sources

- 1. Tapentadol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of Tapentadol Immediate Release (Nucynta) in the Management Of Moderate-to-Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]